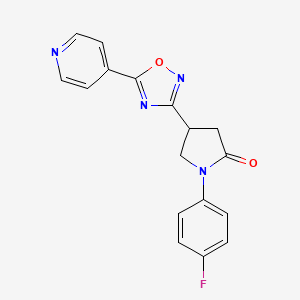

1-(4-Fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

描述

属性

IUPAC Name |

1-(4-fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN4O2/c18-13-1-3-14(4-2-13)22-10-12(9-15(22)23)16-20-17(24-21-16)11-5-7-19-8-6-11/h1-8,12H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFOHKLKUSVJPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(4-Fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing relevant research findings, including molecular interactions, therapeutic implications, and structural characteristics.

Chemical Structure

The compound can be represented by the following chemical formula:

This structure includes a pyrrolidine ring, a fluorophenyl group, and a pyridinyl oxadiazole moiety, which contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antifungal Activity : Compounds with pyridine and oxadiazole groups have shown promise in inhibiting fungal pathogens. For instance, studies targeting Candida albicans have highlighted the potential for developing antifungal therapies through structural analogs that target specific kinases involved in fungal resistance mechanisms .

- Kinase Inhibition : The presence of the oxadiazole ring may enhance the compound's ability to inhibit various kinases. Kinase inhibitors are crucial in cancer therapy as they can block pathways that promote tumor growth. Compounds with similar configurations have been reported to selectively inhibit p38α MAP kinase, which is associated with inflammatory responses and cancer progression .

The mechanism by which this compound exerts its effects may involve:

- Binding Affinity : Molecular docking studies suggest that this compound can form stable interactions with target proteins through hydrogen bonds and hydrophobic interactions. For example, interactions involving residues such as Lys73 and Ile58 were noted to stabilize the binding complex .

- Inhibition of Protein Kinases : Similar compounds have demonstrated the ability to inhibit specific kinases implicated in disease processes. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Case Study 1: Antifungal Activity

A recent study explored the efficacy of various oxadiazole derivatives against Candida albicans. The study utilized a library of compounds, including those structurally similar to this compound. The results indicated that certain derivatives exhibited significant antifungal activity through targeted inhibition of yeast casein kinase Yck2 .

Case Study 2: Cancer Therapeutics

In another investigation focusing on cancer therapeutics, compounds resembling the target structure were tested for their ability to inhibit p38α MAP kinase. The findings revealed that modifications in the fluorophenyl and pyridine components significantly influenced the inhibitory profile. The study concluded that derivatives could be optimized for enhanced therapeutic efficacy against cancer .

Table 1: Summary of Biological Activities

科学研究应用

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 3.8 | Cell cycle arrest |

| A549 (Lung Cancer) | 6.0 | Inhibition of kinase activity |

These findings suggest that the compound may be a promising candidate for the development of new anticancer therapies.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can reduce the levels of pro-inflammatory cytokines in various models of inflammation, suggesting its potential application in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the biological activity and therapeutic potential of this compound:

Case Study on MCF-7 Cells

A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers after 24 hours of exposure.

In Vivo Studies

Animal models treated with this compound exhibited reduced tumor growth compared to controls, indicating systemic efficacy and potential for therapeutic use.

Pharmacokinetics

Research indicates favorable pharmacokinetic properties for this compound, including good oral bioavailability and metabolic stability.

Material Science

The unique chemical structure of 1-(4-Fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one also opens avenues for applications in material science. Its potential as a precursor for synthesizing novel materials or as a ligand in coordination chemistry is being explored.

常见问题

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

- Methodological Answer :

- Fit data to a sigmoidal curve using nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

- Use hierarchical clustering to identify outliers or batch effects in high-throughput screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。